LY2183240

Descripción

LY-2183240 is an inhibitor of endocannabinoid reuptake/breakdown.

Structure

3D Structure

Propiedades

IUPAC Name |

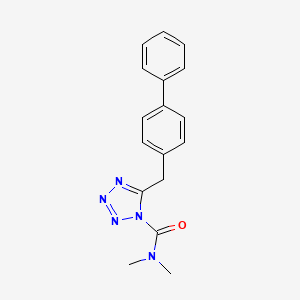

N,N-dimethyl-5-[(4-phenylphenyl)methyl]tetrazole-1-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O/c1-21(2)17(23)22-16(18-19-20-22)12-13-8-10-15(11-9-13)14-6-4-3-5-7-14/h3-11H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZNIYOXWFCDBBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)N1C(=NN=N1)CC2=CC=C(C=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001024706 | |

| Record name | 5-((1,1'-Biphenyl)-4-ylmethyl)-N,N-dimethyl-1H-tetrazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

307.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

874902-19-9 | |

| Record name | 5-([1,1′-Biphenyl]-4-ylmethyl)-N,N-dimethyl-1H-tetrazole-1-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=874902-19-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY2183240 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0874902199 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | LY-2183240 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB17035 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 5-((1,1'-Biphenyl)-4-ylmethyl)-N,N-dimethyl-1H-tetrazole-1-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001024706 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Biphenyl-4-ylmethyl-tetrazole-1-carboxylic acid dimethylamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LY-2183240 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2WBU91OKM7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of LY2183240

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular mechanism of action of LY2183240, a potent modulator of the endocannabinoid system. The document details its primary and off-target activities, summarizes key quantitative data, outlines experimental protocols for its characterization, and provides visual representations of its signaling pathways and experimental workflows.

Core Mechanism of Action: Covalent Inhibition of Fatty Acid Amide Hydrolase (FAAH)

This compound's primary mechanism of action is the potent and covalent inhibition of Fatty Acid Amide Hydrolase (FAAH), a key enzyme responsible for the degradation of the endocannabinoid anandamide (N-arachidonoylethanolamine, AEA).[1][2] While initially investigated as a potential endocannabinoid reuptake inhibitor, further studies revealed that its ability to block anandamide uptake is a direct consequence of its inhibition of intracellular FAAH.[1] FAAH creates a concentration gradient that drives the diffusion of anandamide into the cell; by inhibiting this enzyme, this compound effectively reduces anandamide clearance from the synapse.

The inhibition of FAAH by this compound is an irreversible process involving the carbamylation of the enzyme's catalytic serine nucleophile.[1] This covalent modification renders the enzyme inactive. The resulting elevation of synaptic anandamide levels enhances the activation of cannabinoid receptors, primarily the CB1 receptor, which is highly expressed in the central nervous system.

Downstream Signaling Cascade of Enhanced Anandamide Action

The accumulation of anandamide due to FAAH inhibition by this compound leads to the potentiation of signaling through the CB1 receptor, a G-protein coupled receptor (GPCR). The canonical signaling pathway initiated by anandamide binding to the CB1 receptor involves:

-

Gi/o Protein Coupling: The CB1 receptor is predominantly coupled to inhibitory G-proteins of the Gi/o family.

-

Inhibition of Adenylyl Cyclase: The Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

-

Modulation of Ion Channels: The Gβγ subunit can directly inhibit presynaptic voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

-

MAPK Pathway Activation: CB1 receptor activation has also been shown to stimulate the p42/p44 mitogen-activated protein kinase (MAPK) signaling cascade.

This cascade of events, particularly the suppression of neurotransmitter release, underlies many of the physiological effects observed with this compound, such as analgesia.

Off-Target Activity Profile

A significant characteristic of this compound is its promiscuity. The heterocyclic urea chemotype exhibits a degree of protein reactivity that extends beyond FAAH.[1][2] Competitive activity-based protein profiling (ABPP) has been instrumental in identifying other serine hydrolases in the brain that are also inhibited by this compound, some with potencies in the low nanomolar range.[1]

This lack of selectivity is a critical consideration in its use as a pharmacological tool and for any therapeutic development, as inhibition of these off-target enzymes could contribute to both its efficacy and potential side effects.

References

The Function of LY2183240: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2183240 is a potent, covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide.[1][2] Initially investigated as a putative endocannabinoid transport blocker, its principal mechanism of action is now understood to be the inhibition of FAAH, leading to elevated levels of anandamide in the brain.[1] This elevation of anandamide produces centrally mediated analgesic and anxiolytic effects, making this compound a valuable pharmacological tool for studying the endocannabinoid system.[3] This guide provides an in-depth overview of the function, mechanism of action, and experimental evaluation of this compound.

Mechanism of Action

This compound functions as an irreversible inhibitor of FAAH by covalently modifying the enzyme's catalytic serine nucleophile through carbamylation.[1] This inactivation of FAAH prevents the hydrolysis of anandamide into arachidonic acid and ethanolamine, thereby increasing the concentration and duration of action of anandamide at cannabinoid receptors (CB1 and CB2).[1][3] While highly potent against FAAH, this compound has also been shown to inhibit other serine hydrolases, indicating a degree of target promiscuity.[1]

Quantitative Data

The following tables summarize the key quantitative data regarding the in vitro and in vivo activity of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

| Target Enzyme | IC50 (nM) | Notes |

| Fatty Acid Amide Hydrolase (FAAH) | 12.4 | Potent, covalent inhibition.[4] |

| Other Brain Serine Hydrolases | Low nM | Indicates some target promiscuity. |

Table 2: In Vivo Effects of this compound in Rodent Models

| Parameter | Animal Model | Route of Administration | ED50 / Effective Dose | Effect |

| Increase in Brain Anandamide Levels | Rat | Intraperitoneal (i.p.) | ED50 = 1.37 ± 0.980 mg/kg (cerebellum)[5] | Dose-dependent increase in anandamide concentrations.[5] |

| Analgesia in Formalin-Induced Pain | Rat | Intraperitoneal (i.p.) | Dose-dependent | Attenuation of paw-licking pain behavior in the late phase.[5] |

Experimental Protocols

In Vitro FAAH Inhibition Assay

This protocol outlines a method to determine the in vitro inhibitory potency of this compound on FAAH activity.

Materials:

-

Rat brain membrane homogenates (as a source of FAAH)

-

This compound

-

[14C]-oleamide (substrate)

-

TLC plates

-

Scintillation counter

-

Assay buffer (e.g., 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

Procedure:

-

Prepare serial dilutions of this compound in the assay buffer.

-

Pre-incubate the rat brain membrane homogenates with the different concentrations of this compound or vehicle control for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding [14C]-oleamide to the pre-incubated mixture.

-

Allow the reaction to proceed for a specific time (e.g., 15 minutes) at 37°C.

-

Terminate the reaction by adding an organic solvent (e.g., chloroform/methanol).

-

Extract the lipid phase containing the [14C]-oleic acid product.

-

Spot the extracted lipids onto a TLC plate and develop the plate to separate the substrate from the product.

-

Visualize and quantify the radioactive spots corresponding to [14C]-oleic acid using a phosphorimager or by scraping the spots and performing liquid scintillation counting.

-

Calculate the percentage of FAAH inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Quantification of Brain Anandamide Levels by LC-MS

This protocol describes the quantification of anandamide levels in brain tissue following the administration of this compound.

Materials:

-

Rodent brain tissue (e.g., cerebellum)

-

This compound

-

Internal standard (e.g., anandamide-d8)

-

Acetonitrile

-

Liquid chromatography-mass spectrometry (LC-MS) system

-

Homogenizer

Procedure:

-

Administer this compound or vehicle to the animals at various doses.

-

At a specified time point post-administration, euthanize the animals and rapidly dissect the brain region of interest.

-

Immediately freeze the tissue in liquid nitrogen to prevent enzymatic degradation of anandamide.

-

Homogenize the weighed brain tissue in a solution containing the internal standard and acetonitrile to precipitate proteins and extract lipids.

-

Centrifuge the homogenate to pellet the precipitated proteins.

-

Collect the supernatant containing the lipid extract.

-

Dry the extract under a stream of nitrogen and reconstitute it in a suitable solvent for LC-MS analysis.

-

Inject the reconstituted sample into the LC-MS system.

-

Separate anandamide from other lipids using a suitable chromatography column and gradient.

-

Detect and quantify anandamide and the internal standard using mass spectrometry in selected ion monitoring (SIM) or multiple reaction monitoring (MRM) mode.

-

Calculate the concentration of anandamide in the brain tissue based on the ratio of the peak area of anandamide to the peak area of the internal standard and a standard curve.

Formalin-Induced Inflammatory Pain Model

This protocol details the use of the formalin test to assess the analgesic effects of this compound.

Materials:

-

Rodents (rats or mice)

-

This compound

-

Formalin solution (e.g., 5% in saline)

-

Observation chambers

-

Video recording equipment (optional)

Procedure:

-

Acclimatize the animals to the observation chambers.

-

Administer this compound or vehicle intraperitoneally at various doses.

-

After a predetermined pre-treatment time, inject a small volume of formalin solution subcutaneously into the plantar surface of one hind paw.

-

Immediately place the animal back into the observation chamber.

-

Observe and record the cumulative time the animal spends licking or biting the injected paw. The observation period is typically divided into two phases: the early (acute) phase (0-5 minutes post-formalin) and the late (inflammatory) phase (15-60 minutes post-formalin).

-

Compare the paw licking/biting time between the this compound-treated groups and the vehicle-treated group for both phases. A significant reduction in the late phase is indicative of an anti-inflammatory analgesic effect.

Signaling Pathways and Experimental Workflows

Anandamide Signaling Pathway and Inhibition by this compound

Caption: Anandamide Signaling and FAAH Inhibition by this compound.

Experimental Workflow for the Formalin Test

Caption: Workflow for Assessing Analgesia using the Formalin Test.

References

- 1. researchgate.net [researchgate.net]

- 2. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LY-2183240 enhances reward-seeking behavior with inducing neuronal excitation and early apoptosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. future4200.com [future4200.com]

- 5. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

LY2183240: A Technical Guide to its Function as an Endocannabinoid Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2183240, initially identified as a potent inhibitor of endocannabinoid transport, has been subsequently characterized as a powerful, covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH). This dual-action profile, coupled with off-target effects on other serine hydrolases, has positioned this compound as a significant research tool for dissecting the complexities of the endocannabinoid system (ECS). This technical guide provides an in-depth analysis of this compound, summarizing its mechanism of action, quantitative data on its potency, and detailed experimental protocols for its characterization. The information presented herein is intended to support researchers and drug development professionals in utilizing and understanding the multifaceted pharmacological profile of this compound.

Introduction

The endocannabinoid system, comprising cannabinoid receptors, endogenous ligands (endocannabinoids) like anandamide (AEA), and metabolic enzymes, plays a crucial role in regulating a myriad of physiological processes. The termination of anandamide signaling is primarily mediated by its transport into the cell and subsequent enzymatic degradation by FAAH.[1][2] Initially, this compound emerged as a promising agent with unprecedented potency in blocking anandamide uptake in cellular assays.[3][4] However, further investigation revealed its potent inhibitory action on FAAH, suggesting that the observed reduction in anandamide uptake is largely a consequence of inhibiting its intracellular degradation, which in turn drives the concentration gradient for anandamide to move into the cell.[3][5] Moreover, this compound exhibits a degree of promiscuity, targeting other serine hydrolases, a factor that requires careful consideration in experimental design and data interpretation.[3][5]

Mechanism of Action

This compound acts as a potent, covalent inhibitor of FAAH.[3][5] The mechanism of inhibition involves the carbamylation of the enzyme's active site serine nucleophile.[4][5] This irreversible inactivation of FAAH leads to an accumulation of anandamide, thereby enhancing endocannabinoid signaling. While initially described as an endocannabinoid transport blocker, it is now largely understood that its effect on anandamide uptake is a downstream consequence of FAAH inhibition.[3][5] By preventing the intracellular breakdown of anandamide, this compound effectively increases the concentration gradient, which promotes the diffusion of anandamide into the cell.[5]

Beyond FAAH, proteomic screening has revealed that this compound also inhibits other serine hydrolases, including monoacylglycerol lipase (MAGL), the primary enzyme responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG).[3] This lack of selectivity is a critical aspect of its pharmacological profile.

Quantitative Data

The following tables summarize the key quantitative metrics reported for this compound across various experimental paradigms.

| Parameter | Value | Assay Conditions | Reference |

| IC50 (Anandamide Uptake) | 270 pM | Cellular Assay | [3][4] |

| IC50 (FAAH Inhibition) | 12.4 nM | Brain Membranes | [3][4] |

| ED50 (Anandamide Elevation) | 1.37 ± 0.980 mg/kg (i.p.) | Rat Cerebellum | [6] |

Table 1: In Vitro and In Vivo Potency of this compound

| Enzyme Target | Inhibition | Significance | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | Potent, covalent inhibitor | Primary target, elevates anandamide levels | [3][4][5] |

| Monoacylglycerol Lipase (MAGL) | Inhibitor | Off-target, may elevate 2-AG levels | [3] |

| Other Serine Hydrolases | Inhibitor | Indicates lack of selectivity | [3][5] |

Table 2: Enzyme Inhibition Profile of this compound

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Anandamide Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled anandamide into cells.

-

Cell Line: RBL-2H3 or Neuro-2a cells are commonly used.

-

Reagents:

-

[14C]Anandamide or [3H]Anandamide

-

Uptake Buffer (e.g., 25 mM HEPES, 125 mM NaCl, 4.8 mM KCl, 1.2 mM KH2PO4, 1.3 mM CaCl2, 5.6 mM glucose, pH 7.4)

-

Fatty-acid-free Bovine Serum Albumin (BSA)

-

This compound and other test compounds

-

-

Procedure:

-

Plate cells in a suitable format (e.g., 96-well plate) and allow them to adhere overnight.

-

Wash cells with uptake buffer.

-

Pre-incubate cells with this compound or vehicle control in uptake buffer containing BSA for a defined period (e.g., 10-15 minutes).

-

Add radiolabeled anandamide to the wells and incubate for a specific time (e.g., 15 minutes to several hours) at 37°C.

-

To terminate the assay, wash the cells with ice-cold buffer to remove extracellular radiolabel.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Calculate the percentage inhibition of anandamide uptake compared to the vehicle control.

-

FAAH Activity Assay (Radiometric)

This assay directly measures the enzymatic activity of FAAH by quantifying the breakdown of a radiolabeled substrate.

-

Sample: Brain membrane preparations or recombinant FAAH.

-

Reagents:

-

[14C-ethanolamine]-Anandamide

-

Assay Buffer (e.g., Tris-HCl buffer, pH 9.0)

-

This compound and other test compounds

-

-

Procedure:

-

Pre-incubate the brain membranes or recombinant FAAH with this compound or vehicle control for a defined period (e.g., 10 minutes) at 37°C.

-

Initiate the enzymatic reaction by adding [14C-ethanolamine]-Anandamide.

-

Incubate the reaction mixture at 37°C for a specific time.

-

Stop the reaction (e.g., by adding an organic solvent).

-

Separate the product, [14C]-ethanolamine, from the unreacted substrate using a method like liquid-liquid extraction or chromatography.

-

Quantify the amount of [14C]-ethanolamine produced using a scintillation counter.

-

Calculate the FAAH activity and the percentage inhibition by this compound.

-

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic technique used to identify the targets of a compound in a complex proteome.

-

Sample: Brain proteome or cell lysates.

-

Reagents:

-

Activity-based probe (ABP) for serine hydrolases (e.g., a fluorophosphonate probe with a reporter tag like a fluorophore or biotin).

-

This compound

-

-

Procedure:

-

Pre-incubate the proteome with this compound or vehicle control.

-

Add the serine hydrolase ABP to the proteome. The ABP will covalently bind to the active site of serine hydrolases that are not already inhibited by this compound.

-

Separate the proteins by SDS-PAGE.

-

Visualize the labeled proteins using in-gel fluorescence scanning (for fluorescent probes) or streptavidin blotting (for biotinylated probes).

-

A reduction in the signal from a particular protein band in the this compound-treated sample compared to the control indicates that this compound inhibits that enzyme.

-

For target identification, the labeled proteins can be enriched and identified by mass spectrometry.

-

In Vivo Analgesia Assessment (Formalin Test)

This behavioral model assesses the analgesic properties of a compound in rodents.

-

Animals: Rats or mice.

-

Reagents:

-

Formalin solution (e.g., 5%)

-

This compound

-

-

Procedure:

-

Administer this compound or vehicle control to the animals (e.g., via intraperitoneal injection).

-

After a set pre-treatment time, inject a dilute formalin solution into the plantar surface of one of the hind paws.

-

Observe the animal's behavior and record the amount of time it spends licking or biting the injected paw.

-

The response to formalin is biphasic: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-40 minutes).

-

A reduction in the time spent licking or biting the paw in the this compound-treated group compared to the control group indicates an analgesic effect.

-

Quantification of Anandamide in Brain Tissue

This protocol allows for the measurement of endogenous anandamide levels in the brain following drug administration.

-

Sample: Brain tissue from animals treated with this compound or vehicle.

-

Method: Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Procedure:

-

Euthanize the animals at a specific time point after drug administration and rapidly dissect the brain region of interest.

-

Homogenize the tissue in an organic solvent (e.g., acetonitrile or a chloroform/methanol mixture) to extract the lipids.

-

Perform a lipid extraction and sample clean-up to isolate the anandamide from other lipids.

-

Analyze the sample using LC-MS or GC-MS to separate and quantify the anandamide. An internal standard (e.g., deuterated anandamide) is used for accurate quantification.

-

Compare the anandamide levels in the brains of this compound-treated animals to those of vehicle-treated animals.

-

Visualizations

The following diagrams illustrate key concepts related to the mechanism and study of this compound.

Caption: Mechanism of this compound action on endocannabinoid signaling.

References

- 1. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [en.bio-protocol.org]

- 2. criver.com [criver.com]

- 3. researchgate.net [researchgate.net]

- 4. Quantification of anandamide, oleoylethanolamide and palmitoylethanolamide in rodent brain tissue using high performance liquid chromatography–electrospray mass spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Activity-Based Protein Profiling of Serine Hydrolases in Bacteria: Methods and Protocols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]

The Potent FAAH Inhibitor LY2183240: An In-Depth Analysis of its Effects on Anandamide Levels

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of LY2183240 on the levels of the endocannabinoid anandamide. Initially explored as a potential endocannabinoid transporter inhibitor, this compound has been identified as a potent, covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of anandamide. This inhibition leads to a significant elevation of anandamide levels in the brain, a mechanism with considerable therapeutic potential for various neurological and psychiatric disorders.

Quantitative Effects of this compound on Anandamide Levels and FAAH Activity

The following table summarizes the key quantitative data regarding the in vitro and in vivo effects of this compound.

| Parameter | Value | Species/System | Tissue/Enzyme | Reference |

| FAAH Inhibition (IC₅₀) | 12.4 nM | Mouse Brain Membranes | FAAH | [1] |

| Anandamide Elevation (ED₅₀) | 1.37 ± 0.980 mg/kg (i.p.) | Rat | Cerebellum | [2][3] |

| Anandamide Elevation | ~5-fold increase | Rodent | Brain | [4] |

Signaling Pathway: Anandamide Degradation and FAAH Inhibition by this compound

The endocannabinoid system plays a crucial role in regulating a wide array of physiological processes. Anandamide, a key endocannabinoid, is synthesized on demand and exerts its effects by binding to cannabinoid receptors. Its signaling is terminated by cellular uptake and subsequent enzymatic degradation, primarily by FAAH. This compound acts by irreversibly inhibiting FAAH, thereby preventing the breakdown of anandamide and leading to its accumulation and enhanced signaling.

Experimental Protocols

In Vivo Administration and Tissue Collection

Rodents (rats or mice) are administered this compound via intraperitoneal (i.p.) injection at varying doses.[2] Following a specified time course, animals are euthanized, and brain tissue (e.g., cerebellum, whole brain) is rapidly dissected and flash-frozen in liquid nitrogen to prevent post-mortem changes in endocannabinoid levels.[5] Samples are then stored at -80°C until analysis.

Quantification of Anandamide by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A detailed protocol for the quantification of anandamide from brain tissue is outlined below, based on established methodologies.[5][6][7]

-

Tissue Homogenization: Frozen brain tissue is weighed and homogenized in an ice-cold buffer, often acetonitrile, containing a deuterated internal standard (e.g., anandamide-d8) to account for extraction efficiency and matrix effects.[7]

-

Lipid Extraction: The homogenate is subjected to lipid extraction. A common method is a single-step liquid-liquid extraction with acetonitrile.[7] The mixture is vortexed and centrifuged to pellet proteins and other cellular debris.

-

Sample Cleanup (Optional): For cleaner samples, solid-phase extraction (SPE) can be employed. The supernatant from the lipid extraction is loaded onto a conditioned SPE column. After washing, the analytes are eluted with an appropriate solvent like methanol.[6]

-

Solvent Evaporation and Reconstitution: The solvent containing the lipid extract is evaporated under a stream of nitrogen. The dried residue is then reconstituted in a small volume of the initial mobile phase for LC-MS/MS analysis.[7]

-

LC-MS/MS Analysis:

-

Chromatographic Separation: The reconstituted sample is injected into a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. Separation is typically achieved on a C18 reversed-phase column using a gradient elution with a mobile phase consisting of water and an organic solvent (e.g., methanol or acetonitrile), often with additives like formic acid or ammonium acetate to improve ionization.[5][7]

-

Mass Spectrometric Detection: The eluent from the LC system is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. Quantification is performed using multiple reaction monitoring (MRM), where specific precursor-to-product ion transitions for both anandamide and the internal standard are monitored.[6]

-

Experimental Workflow for Assessing this compound Effects on Anandamide Levels

The following diagram illustrates a typical workflow for a preclinical study investigating the impact of this compound on brain anandamide concentrations.

References

- 1. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. LY-2183240 enhances reward-seeking behavior with inducing neuronal excitation and early apoptosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Quantitative LC–MS/MS analysis of arachidonoyl amino acids in mouse brain with treatment of FAAH inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Simultaneous Quantification of Anandamide and Other Endocannabinoids in Dorsal Vagal Complex of Rat Brainstem by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]

The Discovery and History of LY2183240: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2183240 is a potent small molecule that has played a significant role in the study of the endocannabinoid system. Initially developed by Eli Lilly and Company as a high-affinity inhibitor of anandamide reuptake, its discovery history is intertwined with the evolving understanding of endocannabinoid signaling. Subsequent research revealed a more complex pharmacological profile, identifying this compound as a potent, covalent inhibitor of fatty acid amide hydrolase (FAAH), the primary degradative enzyme for anandamide. This dual mechanism of action, coupled with a degree of promiscuity for other serine hydrolases, has made this compound a valuable research tool, while also highlighting challenges in the development of selective endocannabinoid system modulators. This guide provides an in-depth overview of the discovery, history, and key experimental findings related to this compound.

Discovery and Initial Characterization

This compound, with the chemical name 5-biphenyl-4-ylmethyl-tetrazole-1-carboxylic acid dimethylamide, was synthesized by researchers at Eli Lilly and Company.[1] The initial aim was to develop a potent inhibitor of the putative anandamide transporter, a protein believed to be responsible for the reuptake of the endocannabinoid anandamide from the synaptic cleft into the postsynaptic neuron, thereby terminating its signaling.

Early studies demonstrated that this compound potently inhibits the uptake of radiolabeled anandamide in live cell assays with a very low IC50 value, suggesting it was a high-affinity ligand for the anandamide transporter binding site.[1]

Unraveling the Mechanism of Action: A Dual Inhibitor

Further investigation into the mechanism of action of this compound revealed a pivotal discovery that reshaped its classification. It was found to be a potent inhibitor of fatty acid amide hydrolase (FAAH), the intracellular enzyme responsible for the degradation of anandamide.[2][3]

The inhibition of FAAH by this compound is not only potent but also covalent.[2][3] The molecule acts by carbamylating a serine nucleophile within the active site of the FAAH enzyme, leading to its irreversible inactivation.[2][3] This discovery suggested that the observed increase in anandamide levels and subsequent physiological effects could be attributed, at least in part, to the inhibition of its degradation rather than solely the blockade of its reuptake.

In Vitro and In Vivo Pharmacology

The dual action of this compound on both anandamide reuptake and degradation results in a significant elevation of endogenous anandamide levels. This has been demonstrated in vivo, where intraperitoneal administration of this compound led to a dose-dependent increase in anandamide concentrations in the rat cerebellum.[1]

This enhancement of endocannabinoid signaling translates to cannabimimetic effects in animal models. This compound has been shown to produce analgesic effects in the formalin model of persistent pain, as well as anxiolytic and anticonvulsant effects.[1]

Off-Target Effects and Selectivity Profile

A critical aspect of the history of this compound is the characterization of its selectivity. While a potent FAAH inhibitor, it was found to inhibit several other brain serine hydrolases.[2] This lack of selectivity, or promiscuity, designates the chemical class of this compound as having potentially excessive protein reactivity for therapeutic drug design and is a likely reason it was not pursued for clinical development.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Potency of this compound

| Parameter | Value | Species/Cell Line | Reference |

| IC50 (Anandamide Uptake) | 270 ± 29.4 pM | RBL-2H3 cells | [1] |

| Ki ([125I]LY2318912 Binding) | 540 ± 170 pM | RBL-2H3 membranes | [1] |

| IC50 (FAAH Inhibition) | 12 nM | Rat Brain Membranes |

Table 2: In Vivo Efficacy of this compound

| Parameter | Value | Species | Model | Reference |

| ED50 (Anandamide Increase) | 1.37 ± 0.980 mg/kg (i.p.) | Rat (cerebellum) | - | [1] |

Experimental Protocols

Anandamide Uptake Inhibition Assay

This protocol describes the methodology used to determine the potency of this compound in inhibiting the cellular uptake of anandamide.

Materials:

-

Rat Basophilic Leukemia (RBL-2H3) cells

-

[14C]-Anandamide

-

This compound

-

Uptake Buffer (e.g., HBSS)

-

Scintillation counter

Procedure:

-

RBL-2H3 cells are cultured to confluency in appropriate cell culture plates.

-

The cell culture medium is removed, and the cells are washed with pre-warmed uptake buffer.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle for a specified time (e.g., 15-30 minutes) at 37°C.

-

[14C]-Anandamide is added to each well to initiate the uptake reaction.

-

The incubation is allowed to proceed for a short period (e.g., 5-15 minutes) at 37°C.

-

The uptake is terminated by rapidly washing the cells with ice-cold uptake buffer to remove extracellular [14C]-Anandamide.

-

The cells are lysed, and the intracellular radioactivity is measured using a scintillation counter.

-

The concentration of this compound that inhibits 50% of the specific anandamide uptake (IC50) is calculated.

Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay

This protocol outlines the measurement of the inhibitory activity of this compound against FAAH.

Materials:

-

Rat brain membrane preparations (as a source of FAAH)

-

[3H]-Anandamide or other suitable FAAH substrate

-

This compound

-

Assay Buffer (e.g., Tris-HCl, pH 9.0)

-

Scintillation counter

Procedure:

-

Rat brain membranes are prepared and protein concentration is determined.

-

The membrane preparation is pre-incubated with varying concentrations of this compound or vehicle for a specified time at 37°C.

-

The enzymatic reaction is initiated by the addition of a labeled FAAH substrate, such as [3H]-Anandamide.

-

The reaction is allowed to proceed for a defined period (e.g., 15-30 minutes) at 37°C.

-

The reaction is terminated, typically by the addition of an organic solvent to precipitate the protein and separate the substrate from the product.

-

The amount of product (e.g., [3H]-ethanolamine) is quantified, often by liquid scintillation counting of the aqueous phase after extraction.

-

The concentration of this compound that inhibits 50% of the FAAH activity (IC50) is determined.

Formalin-Induced Paw Licking Model of Persistent Pain

This in vivo protocol is used to assess the analgesic effects of this compound.

Materials:

-

Male Sprague-Dawley rats or mice

-

Formalin solution (e.g., 5% in saline)

-

This compound

-

Vehicle control

-

Observation chambers

Procedure:

-

Animals are habituated to the observation chambers.

-

This compound or vehicle is administered via the desired route (e.g., intraperitoneally, i.p.) at various doses.

-

After a predetermined time for drug absorption, a small volume of formalin solution is injected subcutaneously into the plantar surface of one hind paw.

-

Immediately after the formalin injection, the animal is returned to the observation chamber, and the cumulative time spent licking the injected paw is recorded.

-

The observation is typically divided into two phases: the early phase (acute pain, 0-5 minutes post-formalin) and the late phase (inflammatory pain, 15-30 minutes post-formalin).

-

The analgesic effect of this compound is determined by the reduction in paw licking time compared to the vehicle-treated group.

Visualizations

Anandamide Signaling Pathway and Inhibition by this compound

Caption: Anandamide signaling pathway and points of inhibition by this compound.

Experimental Workflow for Anandamide Uptake Assay

Caption: Workflow for the in vitro anandamide uptake inhibition assay.

Experimental Workflow for FAAH Inhibition Assay

Caption: Workflow for the in vitro FAAH inhibition assay.

References

- 1. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Fatty Acid Amide Hydrolase (FAAH) Inhibition Modulates Amyloid-Beta-Induced Microglia Polarization - PMC [pmc.ncbi.nlm.nih.gov]

LY2183240 in Central Nervous System Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2183240 has emerged as a significant compound in central nervous system (CNS) research, primarily recognized for its potent inhibitory effects on fatty acid amide hydrolase (FAAH), a key enzyme in the endocannabinoid system.[1] Initially investigated as a putative endocannabinoid transport blocker, further research has elucidated its mechanism as a covalent inhibitor of FAAH, leading to increased levels of the endogenous cannabinoid anandamide in the brain.[1][2][3] This activity has positioned this compound as a valuable tool for studying the physiological and behavioral roles of the endocannabinoid system and as a potential therapeutic agent for various neurological conditions.

This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action, its effects within the CNS, and detailed experimental protocols for its use in research settings.

Core Mechanism of Action: FAAH Inhibition

This compound acts as a potent, covalent inhibitor of the endocannabinoid-degrading enzyme fatty acid amide hydrolase (FAAH).[1] It inactivates FAAH by carbamylating the enzyme's serine nucleophile.[1] The inhibition of FAAH by this compound prevents the breakdown of the endocannabinoid anandamide (N-arachidonoylethanolamine or AEA).[3] This leads to an accumulation of anandamide in the extracellular space, thereby enhancing its signaling through cannabinoid receptors, primarily the CB1 receptor, which is highly expressed in the CNS.[2][4] The blockade of anandamide uptake observed with this compound is now understood to be primarily due to the inactivation of FAAH, which serves as a metabolic driving force for the diffusion of anandamide into cells.[1]

It is important to note that while potent, this compound is not entirely selective for FAAH. Global screens have identified several other brain serine hydrolases that are also inhibited by this compound, indicating a degree of target promiscuity.[1]

References

- 1. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. LY-2183240 enhances reward-seeking behavior with inducing neuronal excitation and early apoptosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The Endocannabinoid Signaling System in the CNS: A Primer - PMC [pmc.ncbi.nlm.nih.gov]

The Role of LY2183240 in Endocannabinoid Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2183240 is a potent small molecule that has been instrumental in elucidating the intricacies of endocannabinoid signaling. Initially developed as a selective inhibitor of anandamide (AEA) uptake, subsequent research has revealed a more complex pharmacological profile, primarily identifying it as a potent, covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for AEA degradation.[1][2] This dual mechanism of action, coupled with its activity against other serine hydrolases, makes this compound a valuable, albeit complex, tool for studying the endocannabinoid system (ECS). This technical guide provides a comprehensive overview of this compound, focusing on its mechanism of action, its impact on endocannabinoid signaling, and the experimental methodologies used to characterize its effects.

Core Mechanism of Action: Dual Inhibition of Anandamide Inactivation

This compound exerts its primary effects on the endocannabinoid system by preventing the termination of anandamide signaling through two distinct mechanisms:

-

Inhibition of Anandamide Reuptake: this compound is a highly potent blocker of anandamide uptake into cells.[3][4] While the existence of a specific anandamide transporter protein is still a subject of investigation, this compound has been shown to bind to a high-affinity site on cell membranes that is pharmacologically consistent with such a transporter.[5] By blocking this uptake mechanism, this compound increases the extracellular concentration of anandamide, thereby prolonging its signaling at cannabinoid receptors.

-

Inhibition of Fatty Acid Amide Hydrolase (FAAH): Further research revealed that this compound is a potent, irreversible inhibitor of FAAH.[1][6] This inhibition occurs through the covalent carbamylation of the enzyme's active site serine nucleophile (Ser241), effectively inactivating the enzyme.[1][7] As FAAH is the primary enzyme responsible for the intracellular hydrolysis of anandamide into arachidonic acid and ethanolamine, its inhibition by this compound leads to a significant accumulation of intracellular anandamide.[8][9]

It is now understood that the observed "uptake inhibition" by this compound is likely a consequence of its potent FAAH inhibition, which disrupts the intracellular concentration gradient that drives anandamide into the cell.[1]

Quantitative Data on this compound Activity

The potency of this compound has been quantified in various in vitro and in vivo studies. The following tables summarize the key quantitative data available.

| Parameter | Value | Assay System | Reference |

| Anandamide Uptake Inhibition | |||

| IC₅₀ | 270 ± 29.4 pM | [¹⁴C]Anandamide uptake in RBL-2H3 cells | [4] |

| Kᵢ | 540 ± 170 pM | [¹²⁵I]LY2318912 binding to RBL-2H3 cell membranes | Not explicitly in provided text |

| FAAH Inhibition | |||

| IC₅₀ | 12.4 nM | [¹⁴C]-substrate assay in mouse brain membranes | [7] |

| In Vivo Efficacy | |||

| ED₅₀ (Anandamide Elevation) | 1.37 ± 0.980 mg/kg (i.p.) | Rat cerebellum | [5] |

| Enzyme | IC₅₀ (nM) | Assay System | Reference |

| Fatty Acid Amide Hydrolase (FAAH) | 12.4 | Mouse brain membranes | [7] |

| Monoacylglycerol Lipase (MAGL) | >60% inhibition at 10 mg/kg in vivo | Mouse brain tissue | [6] |

| α/β-hydrolase 6 (Abh6) | 0.09 | COS-7 cells expressing Abh6 | [4][6] |

| KIAA1363 | 8.2 | COS-7 cells expressing KIAA1363 | [4] |

Signaling Pathways Affected by this compound

By elevating anandamide levels, this compound indirectly modulates the signaling pathways downstream of cannabinoid receptors, primarily the CB1 receptor in the central nervous system.

While this compound's primary effect is on anandamide levels, its off-target inhibition of other serine hydrolases, such as MAGL, suggests it may also influence the signaling of 2-arachidonoylglycerol (2-AG), the other major endocannabinoid.[6]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's activity. Below are outlines of key experimental protocols.

Anandamide Uptake Assay

This assay measures the ability of a compound to inhibit the uptake of radiolabeled anandamide into cells.

Materials:

-

Cell line expressing the putative anandamide transporter (e.g., RBL-2H3 cells).

-

[¹⁴C]Anandamide.

-

This compound or other test compounds.

-

Assay buffer (e.g., HBSS).

-

Scintillation counter.

Protocol:

-

Culture cells to confluency in appropriate multi-well plates.

-

Wash cells with assay buffer.

-

Pre-incubate cells with varying concentrations of this compound or vehicle control for a defined period (e.g., 10-30 minutes) at 37°C.

-

Initiate the uptake by adding a fixed concentration of [¹⁴C]Anandamide to each well.

-

Incubate for a short period (e.g., 1-5 minutes) to measure the initial rate of uptake.

-

Terminate the uptake by rapidly washing the cells with ice-cold assay buffer.

-

Lyse the cells and measure the amount of intracellular [¹⁴C]Anandamide using a scintillation counter.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value.

FAAH Inhibition Assay

This assay determines the potency of a compound in inhibiting the enzymatic activity of FAAH.

Materials:

-

Source of FAAH enzyme (e.g., mouse brain membranes, recombinant FAAH).

-

Radiolabeled or fluorogenic FAAH substrate (e.g., [¹⁴C]anandamide, arachidonoyl-7-amino-4-methylcoumarin amide).

-

This compound or other test compounds.

-

Assay buffer (e.g., Tris-HCl buffer, pH 9.0).

-

Scintillation counter or fluorescence plate reader.

Protocol:

-

Prepare the FAAH enzyme source (e.g., homogenize brain tissue and isolate membranes).

-

In a multi-well plate, add the enzyme preparation to the assay buffer.

-

Add varying concentrations of this compound or vehicle control and pre-incubate for a defined period (e.g., 10-30 minutes) at 37°C.

-

Initiate the reaction by adding the FAAH substrate.

-

Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

Stop the reaction (e.g., by adding an organic solvent).

-

Separate the product from the unreacted substrate (e.g., by liquid-liquid extraction for radiolabeled substrates).

-

Quantify the amount of product formed using a scintillation counter or fluorescence plate reader.

-

Calculate the percentage of inhibition at each concentration of this compound and determine the IC₅₀ value.

Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemical proteomics technique used to assess the functional state of entire enzyme families directly in native biological systems. It is particularly useful for determining the selectivity of inhibitors like this compound.

Materials:

-

Biological sample (e.g., cell lysate, tissue homogenate).

-

Activity-based probe (ABP) for serine hydrolases (e.g., fluorophosphonate-rhodamine, FP-biotin).

-

This compound or other test compounds.

-

SDS-PAGE and in-gel fluorescence scanning or streptavidin enrichment and mass spectrometry.

Protocol:

-

Treat the biological sample with varying concentrations of this compound or vehicle control for a defined period.

-

Add the serine hydrolase-directed ABP to the sample and incubate to allow for covalent labeling of active enzymes.

-

Quench the labeling reaction.

-

For gel-based analysis: Separate the proteins by SDS-PAGE and visualize the labeled enzymes using an in-gel fluorescence scanner. Inhibition by this compound will be observed as a decrease in the fluorescence intensity of the corresponding protein band.

-

For mass spectrometry-based analysis (with biotinylated probe): Enrich the probe-labeled proteins using streptavidin beads, digest the proteins into peptides, and analyze by LC-MS/MS to identify and quantify the inhibited enzymes.

Conclusion

This compound is a multifaceted pharmacological tool that has significantly contributed to our understanding of endocannabinoid signaling. Its potent inhibition of both anandamide uptake and FAAH-mediated degradation, coupled with its off-target effects on other serine hydrolases, underscores the complexity of endocannabinoid regulation. For researchers in drug development, this compound serves as a critical reference compound, highlighting the challenges and opportunities in designing selective inhibitors to modulate the endocannabinoid system for therapeutic benefit. The data and protocols presented in this guide offer a foundational resource for scientists working to unravel the therapeutic potential of targeting endocannabinoid signaling pathways.

References

- 1. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. How To Use Graphviz for SEM Models and Path Diagrams [staskolenikov.net]

- 3. researchgate.net [researchgate.net]

- 4. Covalent inhibitors of fatty acid amide hydrolase (FAAH): A rationale for the activity of piperidine and piperazine aryl ureas - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Discovering monoacylglycerol lipase inhibitors by a combination of fluorogenic substrate assay and activity-based protein profiling [frontiersin.org]

- 7. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Alterations in Anandamide Synthesis and Degradation during Osteoarthritis Progression in an Animal Model - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Activity-based Protein Profiling of Serine Hydrolase Superfamily Enzymes [bio-protocol.org]

Preliminary Toxicological Profile of LY2183240: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

LY2183240 is a potent inhibitor of fatty acid amide hydrolase (FAAH) and a putative endocannabinoid transport blocker, leading to elevated levels of the endocannabinoid anandamide in the brain.[1][2] While it has shown potential therapeutic effects such as analgesia and anxiolysis in animal models, understanding its toxicological profile is crucial for further development and risk assessment.[1] This technical guide provides a summary of preliminary toxicity studies on this compound, focusing on its neurotoxic effects and the underlying mechanisms. The information is compiled from published preclinical research.

Core Toxicological Findings

The primary toxicity associated with this compound appears to be centered on the central nervous system (CNS). Studies in mice have demonstrated that this compound can induce neuronal excitation, which may lead to excitotoxicity and subsequent apoptosis.[3] This is a critical consideration for the therapeutic window and dose-escalation studies. In contrast, at certain doses in rats, the compound did not elicit overt behavioral changes or motor deficits, suggesting a dose-dependent and possibly species-specific toxicological profile.[4]

Data Summary

The following tables summarize the key quantitative findings from preclinical studies on this compound toxicity.

Table 1: In Vitro Neurotoxicity of this compound in Mouse Cortical Neurons

| Parameter | Concentration | Observation | Reference |

| Neuronal Apoptosis | 10 μM | Increase in neuronal apoptosis | [3] |

| Glutamate Release | 10 μM | Increase in extracellular glutamate concentration | [3] |

| Neuronal Number and Processes | 10 μM | Reduction in the number of neurons and their processes | [3] |

| Action Potential Frequency | Not specified | Increase in the frequency of action potentials | [3] |

Table 2: In Vivo Effects of this compound in Rodents

| Species | Dose | Route of Administration | Effect | Reference |

| Mouse | 0.05 mg/kg | Not specified | Induced reward-seeking behavior | [3] |

| Rat | 30 mg/kg | Intraperitoneal (i.p.) | No overt behavioral changes or motor deficits | [4] |

Mechanism of Toxicity: A Focus on Excitotoxicity

The neurotoxicity of this compound is hypothesized to stem from its ability to enhance neuronal excitability.[3] This increased excitability leads to a greater release of the excitatory neurotransmitter glutamate.[3] Excessive glutamate in the synaptic cleft can overstimulate glutamate receptors, leading to a cascade of events known as excitotoxicity. This process is characterized by calcium overload, oxidative stress, mitochondrial dysfunction, and ultimately, neuronal cell death through apoptosis.[3]

The pro-apoptotic cell death observed with this compound may particularly affect GABAergic interneurons, leading to disinhibition and further contributing to neuronal hyperexcitability.[3]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the preliminary toxicity assessment of this compound.

In Vitro Neuronal Viability and Apoptosis Assay

-

Cell Culture: Primary cortical neurons are isolated from mouse embryos and cultured in appropriate media.

-

Treatment: Cultured neurons are treated with varying concentrations of this compound (e.g., 10 μM) for a specified duration.

-

Apoptosis Detection: Apoptosis is assessed using methods such as TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by measuring the expression of pro-apoptotic proteins like caspase-3 and Fas, and the anti-apoptotic protein Bcl-2.[3]

-

Neuronal Morphology: Changes in the number and processes of neurons are observed and quantified using microscopy and image analysis software.[3]

Measurement of Extracellular Glutamate

-

Sample Collection: Extracellular fluid is collected from treated and control neuronal cultures.

-

Glutamate Assay: Glutamate concentration is measured using a commercially available glutamate assay kit, which typically involves an enzymatic reaction that produces a colorimetric or fluorometric signal proportional to the amount of glutamate present.[3]

In Vivo Behavioral Assessment (Self-Administration Test)

-

Subjects: Male mice are used for the study.

-

Apparatus: Standard operant conditioning chambers equipped with two levers are used.

-

Procedure:

-

Catheter Implantation: A catheter is surgically implanted into the jugular vein of each mouse.

-

Acquisition Phase: Mice are placed in the operant chambers and learn to press a lever to receive an intravenous infusion of this compound (e.g., 0.05 mg/kg per infusion). The other lever is inactive.

-

Data Analysis: The number of lever presses is recorded to assess the reinforcing and reward-seeking properties of the compound.[3]

-

Visualizations

Signaling Pathway of this compound-Induced Neurotoxicity

References

- 1. LY-2183240 [medbox.iiab.me]

- 2. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. LY-2183240 enhances reward-seeking behavior with inducing neuronal excitation and early apoptosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

LY2183240 as a new psychoactive substance (NPS)

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2183240 has emerged as a significant compound of interest within the field of cannabinoid research and is classified as a new psychoactive substance (NPS). Initially investigated for its therapeutic potential, its complex pharmacology, characterized by the potent inhibition of fatty acid amide hydrolase (FAAH) and its putative role as an endocannabinoid reuptake inhibitor, warrants a detailed technical understanding. This guide provides an in-depth overview of the core pharmacological and analytical aspects of this compound, tailored for a scientific audience. It includes a compilation of quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and relevant experimental workflows to support further research and development.

Introduction

This compound is a synthetic compound that modulates the endocannabinoid system (ECS), a crucial neuromodulatory system involved in a wide array of physiological processes. Its primary mechanism of action involves the inhibition of Fatty Acid Amide Hydrolase (FAAH), the principal enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound elevates the endogenous levels of anandamide, thereby enhancing cannabinoid receptor signaling. This potentiation of the ECS has been linked to various physiological effects, including analgesia, anxiolysis, and reward-seeking behaviors. However, this compound also exhibits a degree of promiscuity, inhibiting other serine hydrolases, which contributes to its complex pharmacological profile and potential for off-target effects. This guide aims to consolidate the current technical knowledge on this compound to facilitate its study and understanding within the scientific community.

Pharmacology and Mechanism of Action

This compound's pharmacological effects are primarily driven by its potent, covalent inhibition of FAAH.[1] This inhibition leads to a significant increase in the concentration of anandamide in the brain.[2] Anandamide, an endogenous ligand for cannabinoid receptors, subsequently activates CB1 and CB2 receptors, leading to downstream signaling cascades.[3] Recent studies also suggest that this compound can directly modulate the CB1 receptor, leading to an increase in action potentials.

Signaling Pathway

The elevation of anandamide levels by this compound potentiates the activation of cannabinoid receptors, primarily CB1 receptors in the central nervous system. This activation inhibits adenylyl cyclase, leading to a decrease in cyclic adenosine monophosphate (cAMP) levels, and modulates various ion channels. The overall effect is a modulation of neurotransmitter release and neuronal excitability.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, providing a basis for comparative analysis and experimental design.

Table 1: In Vitro Binding Affinities and Inhibitory Concentrations

| Target | Parameter | Value | Species | Reference |

| FAAH | IC₅₀ | 12 nM | Not Specified | [3] |

| FAAH | IC₅₀ | 13 nM | Not Specified | |

| Putative Anandamide Transporter | Kᵢ | 540 ± 170 pM | Not Specified | [2] |

| CB1 Receptor | Kᵢ | 141 nM | Not Specified | |

| CB2 Receptor | Kᵢ | > 10 µM | Not Specified |

Table 2: In Vivo Efficacy

| Effect | Parameter | Value | Species | Reference |

| Increase in Cerebellar Anandamide | ED₅₀ | 1.37 ± 0.980 mg/kg | Rat | [2] |

Table 3: Off-Target Activity

This compound has been shown to inhibit several other serine hydrolases, indicating a degree of target promiscuity. While a comprehensive quantitative comparison is not available in a single study, research indicates that at higher concentrations, this compound can inhibit other lipases.[4] This contrasts with more selective FAAH inhibitors like PF04457845, which primarily targets FAAH and, to a lesser extent, the homologous enzyme FAAH2.[4]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound.

FAAH Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory activity of compounds against FAAH.

Materials:

-

Human recombinant FAAH

-

FAAH assay buffer (e.g., 125 mM Tris-HCl, pH 9.0, containing 1 mM EDTA)

-

FAAH substrate (e.g., arachidonoyl-7-amino-4-methylcoumarin amide - AAMCA)

-

Test compound (this compound) dissolved in DMSO

-

96-well black microplates

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of this compound in FAAH assay buffer.

-

Add a defined amount of human recombinant FAAH to each well of the microplate.

-

Add the diluted this compound or vehicle (DMSO) to the respective wells.

-

Pre-incubate the plate at 37°C for 15 minutes.

-

Initiate the reaction by adding the FAAH substrate (AAMCA) to all wells.

-

Immediately measure the fluorescence kinetically at an excitation wavelength of ~350 nm and an emission wavelength of ~460 nm for a set period (e.g., 30 minutes) at 37°C.

-

The rate of increase in fluorescence is proportional to FAAH activity.

-

Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC₅₀ value by fitting the data to a dose-response curve.

References

- 1. The putative endocannabinoid transport blocker this compound is a potent inhibitor of FAAH and several other brain serine hydrolases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Identification of a high-affinity binding site involved in the transport of endocannabinoids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. LY-2183240 enhances reward-seeking behavior with inducing neuronal excitation and early apoptosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activity-based protein profiling reveals off-target proteins of the FAAH inhibitor BIA 10-2474 - PMC [pmc.ncbi.nlm.nih.gov]

The Analgesic and Anxiolytic Profile of LY2183240: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

LY2183240 is a potent, covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH), the primary enzyme responsible for the degradation of the endocannabinoid anandamide (AEA). By inhibiting FAAH, this compound elevates endogenous levels of AEA, thereby enhancing cannabinoid receptor signaling. This mechanism of action underlies its demonstrated analgesic and anxiolytic properties in preclinical models. This technical guide provides an in-depth overview of the pharmacological profile of this compound, with a focus on its therapeutic potential in pain and anxiety. It includes a summary of quantitative data, detailed experimental protocols for assessing its efficacy, and visualizations of its signaling pathway and experimental workflows. While this compound has shown promise in research settings, it is also noted for its off-target activity on other serine hydrolases, a factor to consider in its experimental application.

Mechanism of Action

This compound functions as a potent, covalent inhibitor of Fatty Acid Amide Hydrolase (FAAH)[1]. The primary mechanism involves the carbamylation of the enzyme's serine nucleophile, leading to its inactivation[1]. This inhibition of FAAH prevents the breakdown of the endocannabinoid anandamide (AEA), resulting in elevated levels of AEA in the brain and peripheral tissues[2]. The increased concentration of AEA enhances the activation of cannabinoid receptors, primarily the CB1 receptor, which is densely expressed in the central nervous system and plays a crucial role in modulating pain perception and anxiety[2].

While its primary target is FAAH, this compound has been shown to exhibit a degree of target promiscuity, inhibiting other serine hydrolases as well[1]. At higher concentrations, this compound has been observed to increase extracellular glutamate levels, which may lead to excitotoxicity[2]. This off-target activity is an important consideration in the interpretation of experimental results and for its therapeutic potential.

Analgesic Properties of this compound

Preclinical studies have demonstrated the analgesic efficacy of this compound in models of persistent and inflammatory pain. Its ability to elevate anandamide levels suggests a therapeutic potential for conditions characterized by endocannabinoid system dysregulation.

Quantitative Data: Analgesic Effects

| Experimental Model | Species | Route of Administration | Dose/Concentration | Observed Effect | Reference |

| Formalin Test (Late Phase) | Rat | Intraperitoneal (i.p.) | 3 mg/kg (in combination with anandamide) | 64.6 ± 15.5% reduction in paw-licking | |

| Anandamide Level Measurement | Rat | Intraperitoneal (i.p.) | ED50 = 1.37 ± 0.980 mg/kg | Dose-dependent increase in anandamide concentrations in the cerebellum | |

| FAAH Inhibition | In vitro | - | IC50 = 12 nM | Potent inhibition of FAAH |

Experimental Protocol: Formalin Test for Analgesia

The formalin test is a widely used model of tonic pain that involves two distinct phases of nociceptive behavior, allowing for the assessment of different pain mechanisms.

Materials:

-

This compound

-

Vehicle (e.g., saline, DMSO solution)

-

5% formalin solution

-

Syringes and needles for administration

-

Observation chambers with a clear floor

-

Video recording equipment (optional, but recommended for accurate scoring)

-

Timers

Procedure:

-

Animal Acclimation: Acclimate male mice or rats to the testing room and observation chambers for at least 30 minutes prior to the experiment to reduce stress-induced variability.

-

Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally) at a predetermined time before formalin injection (e.g., 30-60 minutes).

-

Formalin Injection: Inject a standard volume (e.g., 20 µL) of 5% formalin solution subcutaneously into the plantar surface of the right hind paw.

-

Observation and Scoring: Immediately after injection, place the animal back into the observation chamber and record the amount of time spent licking or biting the injected paw. The observation period is typically divided into two phases:

-

Phase 1 (0-5 minutes post-injection): Represents acute nociceptive pain due to direct activation of nociceptors.

-

Phase 2 (15-40 minutes post-injection): Reflects inflammatory pain and central sensitization.

-

-

Data Analysis: The total time spent licking/biting in each phase is calculated for each animal. Statistical analysis (e.g., ANOVA followed by post-hoc tests) is used to compare the responses between the this compound-treated groups and the vehicle control group. A significant reduction in licking/biting time in either phase indicates an analgesic effect.

Anxiolytic Properties of this compound

The enhancement of endocannabinoid signaling by this compound also imparts anxiolytic-like effects, as demonstrated in preclinical models of fear and anxiety.

Quantitative Data: Anxiolytic Effects

| Experimental Model | Species | Route of Administration | Dose | Observed Effect | Reference |

| Fear-Potentiated Startle | Mouse (High alcohol-preferring) | Intraperitoneal (i.p.) | 30 mg/kg | Significant reduction in the expression of fear-potentiated startle after a second test. | |

| Fear-Potentiated Startle | Mouse (High alcohol-preferring) | Intraperitoneal (i.p.) | 10 and 30 mg/kg | Enhanced expression of alcohol-induced conditioned place preference. |

Note: There is a lack of publicly available quantitative data for this compound in other common anxiolytic models such as the elevated plus-maze or the light-dark box test. The anxiolytic potential is inferred from the fear-potentiated startle model and the known effects of other FAAH inhibitors.

Experimental Protocol: Fear-Potentiated Startle (FPS) for Anxiolysis

The FPS paradigm is a model of conditioned fear where a neutral stimulus, when paired with an aversive stimulus, elicits a potentiated startle response.

Materials:

-

This compound

-

Vehicle

-

Startle response measurement system (including a startle chamber with a speaker and a shock grid floor)

-

Control software for stimulus presentation and data acquisition

Procedure:

-

Acclimation: Acclimate the animals to the startle chambers for a few days prior to the experiment.

-

Baseline Startle Measurement: Measure the baseline acoustic startle response to a series of loud noises (e.g., 90-120 dB white noise bursts).

-

Conditioning:

-

Present a neutral conditioned stimulus (CS), such as a light or a tone, for a set duration (e.g., 20 seconds).

-

In the last moments of the CS presentation, deliver a mild, aversive unconditioned stimulus (US), such as a foot shock (e.g., 0.5 mA for 500 ms).

-

Repeat the CS-US pairings for a set number of trials.

-

-

Drug Administration: Administer this compound or vehicle at a specified time before the FPS test session.

-

FPS Testing:

-

Place the animal back in the startle chamber.

-

Present a series of acoustic startle stimuli, some of which are preceded by the CS (light or tone) and some of which are not.

-

Measure the amplitude of the startle response in the presence and absence of the CS.

-

-

Data Analysis: The fear-potentiated startle is calculated as the percentage increase in startle amplitude in the presence of the CS compared to the baseline startle amplitude. A significant reduction in the fear-potentiated startle in the this compound-treated group compared to the vehicle group indicates an anxiolytic effect.

Signaling Pathways and Experimental Workflows

Primary Signaling Pathway of this compound

Caption: Mechanism of action of this compound.

Experimental Workflow for Analgesia Assessment (Formalin Test)

Caption: Workflow for the formalin test.

Experimental Workflow for Anxiolysis Assessment (Fear-Potentiated Startle)

Caption: Workflow for the fear-potentiated startle test.

Conclusion

This compound is a valuable research tool for investigating the role of the endocannabinoid system in pain and anxiety. Its potent inhibition of FAAH and subsequent elevation of anandamide provide a clear mechanism for its observed analgesic and anxiolytic effects in preclinical models. However, its off-target activities necessitate careful interpretation of experimental data. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals interested in the pharmacology of this compound and the broader field of endocannabinoid-based therapeutics. Further research is warranted to explore the full therapeutic potential and safety profile of this and other FAAH inhibitors.

References

- 1. Effects of the novel endocannabinoid uptake inhibitor, this compound, on fear-potentiated startle and alcohol-seeking behaviors in mice selectively bred for high alcohol preference - PMC [pmc.ncbi.nlm.nih.gov]

- 2. LY-2183240 enhances reward-seeking behavior with inducing neuronal excitation and early apoptosis in mouse - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: LY2183240 In Vivo Administration in Rodent Models

These application notes provide a comprehensive overview of the in vivo use of LY2183240 in mice and rats, designed for researchers, scientists, and professionals in drug development. This document summarizes key dosage information, experimental protocols, and the underlying signaling pathways.

Data Presentation: In Vivo Dosages and Effects

The following tables summarize the quantitative data for this compound administration in mice and rats based on published studies.

Table 1: this compound In Vivo Dosage and Effects in Mice

| Parameter | Details | Reference |

| Animal Model | 7-week-old male C57BL/6 mice | [1] |

| Dosage | 0.05 mg/kg | [1] |

| Administration Route | Intravenous (self-administration) | [1] |

| Primary Effect | Induces reward-seeking behavior | [1] |

| Additional Observations | Enhances neuronal excitability. At higher concentrations, it may lead to glutamate excitotoxicity and apoptosis. | [1] |

Table 2: this compound In Vivo Dosage and Effects in Rats

| Parameter | Details | Reference |

| Animal Model | Male Sprague-Dawley rats (200-250 g) | [2] |

| Dosage | ED50 of 1.37 ± 0.980 mg/kg for increasing cerebellar anandamide | [2] |

| 3 mg/kg (subthreshold dose for analgesia) | [2] | |

| 30 mg/kg (tested for motor coordination) | [2] | |

| Administration Route | Intraperitoneal (i.p.) | [2] |

| Primary Effect | Dose-dependent increase in brain anandamide levels | [2] |

| Attenuation of formalin-induced pain behavior | [2] | |